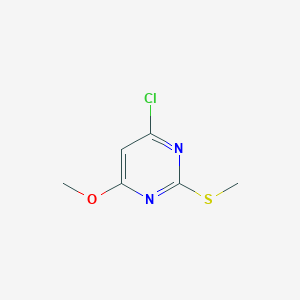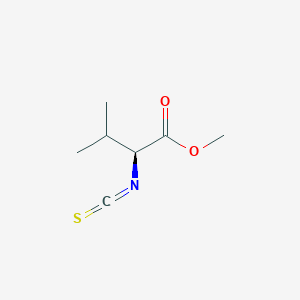
4-Cloro-6-metoxi-2-(metiltio)pirimidina
Descripción general
Descripción
4-Chloro-6-methoxy-2-(methylthio)pyrimidine is a heterocyclic compound with the molecular formula C6H7ClN2OS It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Aplicaciones Científicas De Investigación
4-Chloro-6-methoxy-2-(methylthio)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including kinase inhibitors and antiviral agents
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Research: The compound is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is utilized in the synthesis of agrochemicals and dyes
Safety and Hazards
This compound is associated with several hazard statements including H302, H315, H319, H332, H335 . It can cause severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Direcciones Futuras
4-Chloro-2-methylthiopyrimidine was used in the total synthesis of the marine alkaloid variolin B1 and 2-hydroxy-4-pyrimidinecarboxylic acid. It was used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors. It was used as a building block in medicinal chemistry synthesis . This suggests that 4-Chloro-6-methoxy-2-(methylthio)pyrimidine could potentially have similar applications in the future.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Chloro-6-methoxy-2-(methylthio)pyrimidine can be synthesized through several methods. One common approach involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium methoxide in methanol at room temperature. This reaction proceeds via nucleophilic substitution, where the methoxy group replaces one of the chlorine atoms .
Industrial Production Methods
Industrial production methods for 4-chloro-6-methoxy-2-(methylthio)pyrimidine typically involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized for high yield and purity, often involving controlled temperatures and the use of catalysts to enhance the reaction rate .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-methoxy-2-(methylthio)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The methylthio group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Suzuki-Miyaura Coupling: This compound can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form carbon-carbon bonds
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, amines in ethanol, or thiols in aqueous solutions.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate
Major Products
Nucleophilic Substitution: Products include 4-amino-6-methoxy-2-(methylthio)pyrimidine, 4-alkoxy-6-methoxy-2-(methylthio)pyrimidine.
Oxidation: 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine.
Suzuki-Miyaura Coupling: 4-aryl-6-methoxy-2-(methylthio)pyrimidines
Mecanismo De Acción
The mechanism of action of 4-chloro-6-methoxy-2-(methylthio)pyrimidine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of enzymes or receptors by binding to their active sites. The molecular targets and pathways involved vary based on the specific derivative or compound synthesized from it .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine
- 4,6-Dichloro-2-(methylthio)pyrimidine
- 4-Amino-6-chloro-2-(methylthio)pyrimidine
Uniqueness
4-Chloro-6-methoxy-2-(methylthio)pyrimidine is unique due to its methoxy group, which imparts distinct electronic properties and reactivity compared to its analogues. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific electronic characteristics .
Propiedades
IUPAC Name |
4-chloro-6-methoxy-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2OS/c1-10-5-3-4(7)8-6(9-5)11-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYLFWGITLMOHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)SC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431541 | |
| Record name | 4-Chloro-6-methoxy-2-(methylthio)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89466-42-2 | |
| Record name | 4-Chloro-6-methoxy-2-(methylthio)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-chloro-6-methoxy-2-(methylthio)pyrimidine in the synthesis of 2-cyanopyrimidines?
A1: 4-Chloro-6-methoxy-2-(methylthio)pyrimidine serves as a key intermediate in the synthesis of 2-cyanopyrimidines []. The compound undergoes a two-step transformation: first, oxidation to its corresponding sulfone, followed by displacement of the sulfinate group with potassium cyanide (KCN), ultimately yielding 4-chloro-6-methoxypyrimidine-2-carbonitrile [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B1588354.png)
![4-acetylbenzo[d]oxazol-2(3H)-one](/img/structure/B1588355.png)


![Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1588360.png)





